KME-4 is a novel anti-inflammatory compound that exhibits potent dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of arachidonic acid metabolism [, , , ]. Unlike many traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX, KME-4's dual inhibition offers a unique mechanism for mitigating inflammation. This characteristic distinguishes KME-4 as a potential new type of anti-inflammatory agent.
KME-4 is recognized for its dual inhibitory action on both COX and 5-LO, key enzymes involved in the arachidonic acid metabolism pathway [, , , ]. This pathway leads to the production of prostaglandins and leukotrienes, respectively, which are mediators of inflammation. KME-4's ability to inhibit both these pathways contributes to its potent anti-inflammatory properties.
Furthermore, KME-4 exhibits inhibitory effects on active oxygen production in polymorphonuclear leukocytes (PMNs) []. It also inhibits the secondary aggregation of human platelets induced by platelet-activating factor []. These actions suggest a broader impact on inflammatory processes beyond arachidonic acid metabolism.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: